molecular formula C12H12BrN3 B1396258 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine CAS No. 1349709-09-6

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Cat. No. B1396258
M. Wt: 278.15 g/mol
InChI Key: JDTMSEASYQHCTA-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole is a heteroaryl halide used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine” are not available, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazole, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Bromopyrazole is reported to undergo cyanation in the presence of palladium catalysts .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Pyrazole derivatives are pivotal in the synthesis of various heterocyclic compounds. Gomaa and Ali (2020) discussed the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, and other spiropyrans, highlighting the molecule's versatility as a building block in heterocyclic and dyes synthesis due to its unique reactivity under mild conditions (Gomaa & Ali, 2020).

Catalysis in Organic Synthesis

Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, emphasizing the importance of pyrazole derivatives in facilitating these reactions. The study highlights the efficiency of copper-mediated systems in organic synthesis, suggesting potential applications for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine in similar catalytic processes (Kantam et al., 2013).

Biological Activities and Pharmaceutical Applications

The literature indicates that pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Dar and Shamsuzzaman (2015) provided an overview of pyrazole's role as a pharmacophore in biologically active compounds, underlining its extensive use in medicinal chemistry for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Multicomponent Reactions for Synthesis

Recent advancements in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives have been notable. Becerra et al. (2022) reviewed the synthesis of biologically active molecules containing the pyrazole moiety via MCRs, highlighting the efficiency and economy of these methods in producing compounds with significant therapeutic potential (Becerra et al., 2022).

Safety And Hazards

4-Bromopyrazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-cyclopropyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-10-11(8-6-7-8)15-16(12(10)14)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMSEASYQHCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2Br)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221839
Record name 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

CAS RN

1349709-09-6
Record name 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349709-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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